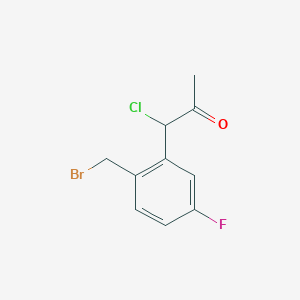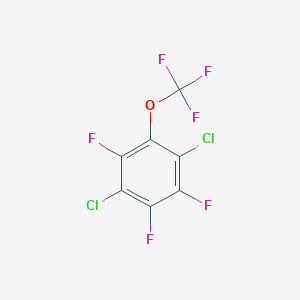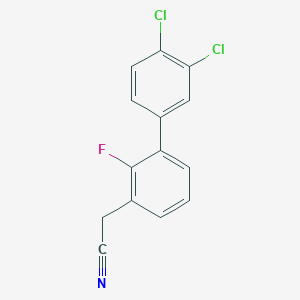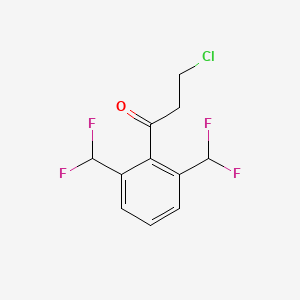
1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one is a chemical compound with the molecular formula C11H9ClF4O It is known for its unique structure, which includes two difluoromethyl groups attached to a phenyl ring and a chloropropanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one typically involves the reaction of 2,6-bis(difluoromethyl)benzene with a chloropropanone derivative under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
1-(2,6-Difluorophenyl)-3-chloropropan-1-one: Similar structure but lacks the additional difluoromethyl groups.
1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one: Contains trifluoromethyl groups instead of difluoromethyl groups.
Uniqueness
1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one is unique due to the presence of two difluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.
特性
分子式 |
C11H9ClF4O |
|---|---|
分子量 |
268.63 g/mol |
IUPAC名 |
1-[2,6-bis(difluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H9ClF4O/c12-5-4-8(17)9-6(10(13)14)2-1-3-7(9)11(15)16/h1-3,10-11H,4-5H2 |
InChIキー |
GLKCBXHXHQGPHO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C(F)F)C(=O)CCCl)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


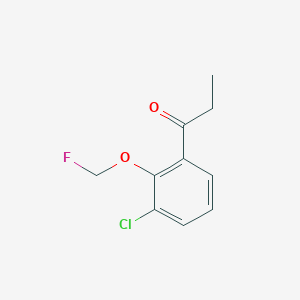
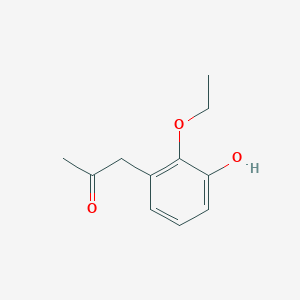
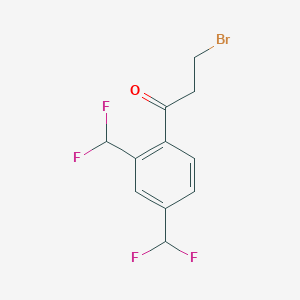

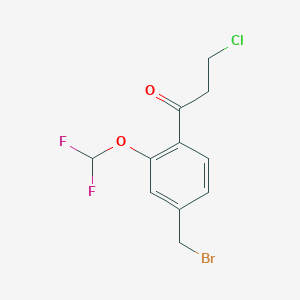
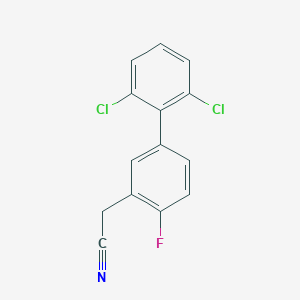
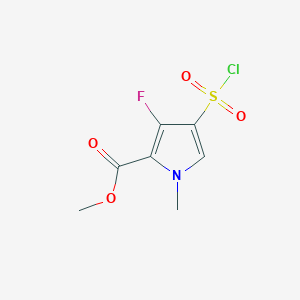
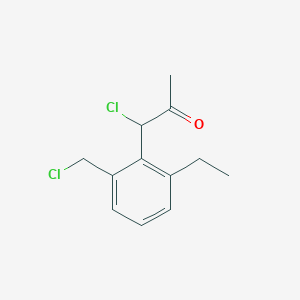
![Benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14053956.png)
